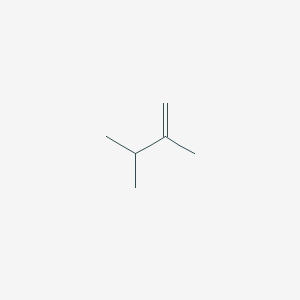
2,3-Dimethyl-1-butene
Cat. No. B117154
Key on ui cas rn:
563-78-0
M. Wt: 84.16 g/mol
InChI Key: OWWIWYDDISJUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04197419
Procedure details


Ta(C5Me5)(propylene)Cl2 (0.11 g, 0.25 mmol) was dissolved in 2.5 ml of hexane in a 20 ml glass pressure bottle containing a small teflon-coated magnetic stir bar. A pressure head equipped with a rubber system for sampling the mixture was clamped to the glass vessel and the vessel was pressurized to 40 psi with propylene and immersed in a stirred bath maintained at 32° C. Samples were withdrawn by syringe at regular intervals, quenched with gaseous oxygen, and analyzed by gas chromatography. 2,3-dimethyl-1-butene and 2-methyl-1-pentene formed steadily in a 98:2 ratio at a rate of 0.0014 M min-1 or k1 =0.014 min-1 since the catalyst concentration is 0.1 M. At 40° k1 =0.039 min-1 which amounts to about 1 turnover per hour per Ta. The rate increases markedly at higher temperatures (ΔH++ =19±1 kcal mol-1, ΔS ++ =14±3 eu).
[Compound]
Name
Ta(C5Me5)(propylene)Cl2
Quantity
0.11 g
Type
reactant
Reaction Step One


[Compound]
Name
glass
Quantity
20 mL
Type
solvent
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>>[CH3:1][C:2]([CH:5]([CH3:6])[CH3:4])=[CH2:3].[CH3:1][C:8]([CH2:7][CH2:6][CH3:5])=[CH2:9]
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
32 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a small teflon-coated magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A pressure head equipped with a rubber system
|
ALIQUOT
|
Type
|
ALIQUOT
|
|
Details
|
for sampling the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
immersed in a stirred bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Samples were withdrawn by syringe at regular intervals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with gaseous oxygen
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04197419
Procedure details


Ta(C5Me5)(propylene)Cl2 (0.11 g, 0.25 mmol) was dissolved in 2.5 ml of hexane in a 20 ml glass pressure bottle containing a small teflon-coated magnetic stir bar. A pressure head equipped with a rubber system for sampling the mixture was clamped to the glass vessel and the vessel was pressurized to 40 psi with propylene and immersed in a stirred bath maintained at 32° C. Samples were withdrawn by syringe at regular intervals, quenched with gaseous oxygen, and analyzed by gas chromatography. 2,3-dimethyl-1-butene and 2-methyl-1-pentene formed steadily in a 98:2 ratio at a rate of 0.0014 M min-1 or k1 =0.014 min-1 since the catalyst concentration is 0.1 M. At 40° k1 =0.039 min-1 which amounts to about 1 turnover per hour per Ta. The rate increases markedly at higher temperatures (ΔH++ =19±1 kcal mol-1, ΔS ++ =14±3 eu).
[Compound]
Name
Ta(C5Me5)(propylene)Cl2
Quantity
0.11 g
Type
reactant
Reaction Step One


[Compound]
Name
glass
Quantity
20 mL
Type
solvent
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>>[CH3:1][C:2]([CH:5]([CH3:6])[CH3:4])=[CH2:3].[CH3:1][C:8]([CH2:7][CH2:6][CH3:5])=[CH2:9]
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
32 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a small teflon-coated magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A pressure head equipped with a rubber system
|
ALIQUOT
|
Type
|
ALIQUOT
|
|
Details
|
for sampling the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
immersed in a stirred bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Samples were withdrawn by syringe at regular intervals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with gaseous oxygen
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
